molecular formula C18H16ClN3O3 B2431170 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide CAS No. 689264-55-9

2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide

Cat. No.: B2431170
CAS No.: 689264-55-9
M. Wt: 357.79
InChI Key: BILRZIRGEIQTDG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide is a synthetic organic compound that features a complex structure combining a nitrobenzamide moiety with an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, under basic conditions to introduce the ethyl chain.

    Nitration: The benzamide moiety is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Coupling: The alkylated indole and nitrated benzamide are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of cancer, due to their ability to interfere with specific molecular targets involved in tumor growth and proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity, while the nitrobenzamide portion can interact with other cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-nitrobenzamide: Similar structure but with a different substitution pattern on the indole ring.

    2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide ring.

Uniqueness

What sets 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide apart is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. The presence of both the indole and nitrobenzamide moieties in this specific arrangement allows for interactions with a broader range of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylindol-1-yl)ethyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-17(13)21(12)9-8-20-18(23)15-11-14(22(24)25)6-7-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILRZIRGEIQTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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